molecular formula C10H8BrF3O2 B12088030 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B12088030
M. Wt: 297.07 g/mol
InChI Key: UHBQGGDEXQJZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromophenyl group and a trifluorobutanoic acid moiety

Preparation Methods

The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . Another method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the bromophenyl group onto a trifluorobutanoic acid precursor .

Chemical Reactions Analysis

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutanoic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromophenyl and trifluorobutanoic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-(3-bromophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)

InChI Key

UHBQGGDEXQJZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.